

discovery and history of 3-Chlorophenyl acetate

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Compound of Interest

Compound Name: *3-Chlorophenyl acetate*

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An In-Depth Technical Guide to **3-Chlorophenyl Acetate**

Introduction

3-Chlorophenyl acetate, a halogenated aromatic ester, serves as a versatile intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Its chemical structure, featuring a reactive acetyl group and a chlorinated phenyl ring, allows for diverse functionalization, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of **3-Chlorophenyl acetate**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-Chlorophenyl acetate is a colorless liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Source
IUPAC Name	(3-chlorophenyl) acetate	[PubChem][1]
CAS Number	13031-39-5	[PubChem][1]
Molecular Formula	C ₈ H ₇ ClO ₂	[PubChem][1]
Molecular Weight	170.59 g/mol	[PubChem][1]
Appearance	Colorless liquid	N/A
Boiling Point	~238 °C (Predicted)	N/A
Melting Point	N/A	N/A
Density	1.24 g/cm ³ (Predicted)	N/A
Solubility	Insoluble in water; soluble in common organic solvents	N/A

Discovery and History

While a definitive seminal publication detailing the first synthesis of **3-chlorophenyl acetate** is not readily available in contemporary databases, its discovery is intrinsically linked to the broader history of organic synthesis, particularly the development of esterification reactions in the late 19th and early 20th centuries. The fundamental chemistry for its preparation, the acetylation of a phenol, was well-established during this period.

Key historical developments that paved the way for the synthesis of compounds like **3-chlorophenyl acetate** include:

- Esterification Chemistry: The acid-catalyzed reaction between a carboxylic acid and an alcohol, known as Fischer-Speier esterification, was first described in 1895. This laid the groundwork for a variety of ester synthesis methods.
- Acetylation Reactions: The use of acetic anhydride as a powerful acetylating agent became common practice in the early 20th century for the synthesis of esters and amides.

- Availability of Precursors: The industrial production of 3-chlorophenol, the direct precursor to **3-chlorophenyl acetate**, made its synthesis feasible and economically viable.

It is highly probable that **3-chlorophenyl acetate** was first synthesized as part of broader investigations into the properties and reactions of substituted phenols and their derivatives. Historical chemical catalogs and comprehensive organic chemistry reference works, such as Beilstein's Handbook of Organic Chemistry, would likely contain early citations of this compound.^{[2][3]}

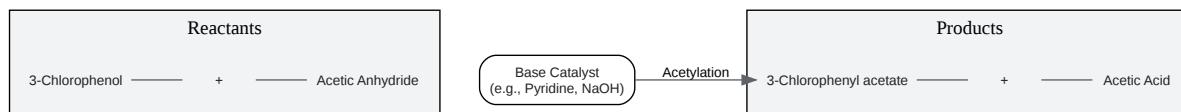
Synthesis of 3-Chlorophenyl Acetate

The most common and straightforward method for the laboratory and industrial synthesis of **3-chlorophenyl acetate** is the esterification of 3-chlorophenol with an acetylating agent.

Primary Synthetic Route: Acetylation of 3-Chlorophenol

This reaction involves the nucleophilic acyl substitution of an acetylating agent, typically acetic anhydride or acetyl chloride, with 3-chlorophenol.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **3-Chlorophenyl acetate**.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of **3-chlorophenyl acetate**.

Materials:

- 3-Chlorophenol
- Acetic Anhydride
- Pyridine (or another suitable base catalyst, e.g., triethylamine or sodium hydroxide)
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (or sodium sulfate)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol in a suitable organic solvent such as dichloromethane.
- **Addition of Reagents:** Add a stoichiometric excess (typically 1.2 to 1.5 equivalents) of acetic anhydride to the solution.
- **Catalysis:** Slowly add a catalytic amount of a base, such as pyridine, to the reaction mixture. The base acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.
- **Reaction Conditions:** Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, the reaction can be gently heated to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by vacuum distillation to yield pure **3-chlorophenyl acetate**.

Causality in Experimental Choices:

- Excess Acetic Anhydride: Using an excess of the acetylating agent drives the equilibrium towards the product side, ensuring a high conversion of the starting phenol.
- Base Catalyst: The base plays a dual role. It deprotonates the phenol, increasing its nucleophilicity, and also scavenges the acidic byproduct, preventing potential side reactions or reversal of the esterification. Pyridine is a common choice due to its efficacy and appropriate basicity.
- Aqueous Workup: The washing steps are crucial for removing impurities. The sodium bicarbonate wash is particularly important for neutralizing and removing acidic components, which simplifies the final purification.

Alternative Synthetic Methods

While acetylation with acetic anhydride is the most common method, other approaches can be employed:

- Reaction with Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used in the presence of a non-nucleophilic base like triethylamine. This method is often faster but requires more stringent handling due to the corrosive and moisture-sensitive nature of acetyl chloride.
- Fischer-Speier Esterification: Direct esterification of 3-chlorophenol with acetic acid under strong acid catalysis (e.g., sulfuric acid) is also possible. However, this method is an equilibrium process and often requires the removal of water to achieve high yields, making it less common for this specific transformation.

Spectral Characterization

The identity and purity of **3-chlorophenyl acetate** are confirmed through various spectroscopic techniques.

Spectroscopic Data	Key Features	Source
¹ H NMR	Signals corresponding to the acetyl methyl protons and the aromatic protons.	N/A
¹³ C NMR	Resonances for the carbonyl carbon, the acetyl methyl carbon, and the aromatic carbons.	[PubChem][1]
Infrared (IR)	A strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1760 cm ⁻¹ .	[PubChem][1]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 170, corresponding to the molecular weight of the compound.	[PubChem][1]

Applications of 3-Chlorophenyl Acetate

3-Chlorophenyl acetate is primarily used as a chemical intermediate in the synthesis of more complex molecules.[4]

Pharmaceutical Synthesis

The compound serves as a precursor in the development of various pharmaceutical agents. The chloro- and acetate- functionalities provide handles for further chemical modifications, such as:

- Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce different functional groups.
- Hydrolysis: The acetate group can be easily hydrolyzed to regenerate the phenolic hydroxyl group, which can then be used in subsequent reactions.

While specific drug synthesis pathways starting directly from **3-chlorophenyl acetate** are not extensively documented in publicly available literature, it is a valuable building block for compounds containing a 3-chlorophenyl moiety. For instance, related structures like 2-(3-chlorophenyl)acetic acid are used in the synthesis of certain pharmaceuticals.[\[5\]](#)

Agrochemicals

Similar to its role in pharmaceuticals, **3-chlorophenyl acetate** can be a starting material for the synthesis of pesticides and herbicides. The presence of the chlorine atom can enhance the biological activity of the final product.

Research Applications

In a research context, **3-chlorophenyl acetate** can be used as a substrate in enzymatic studies, for example, in the investigation of esterase and lipase activity.[\[6\]](#)

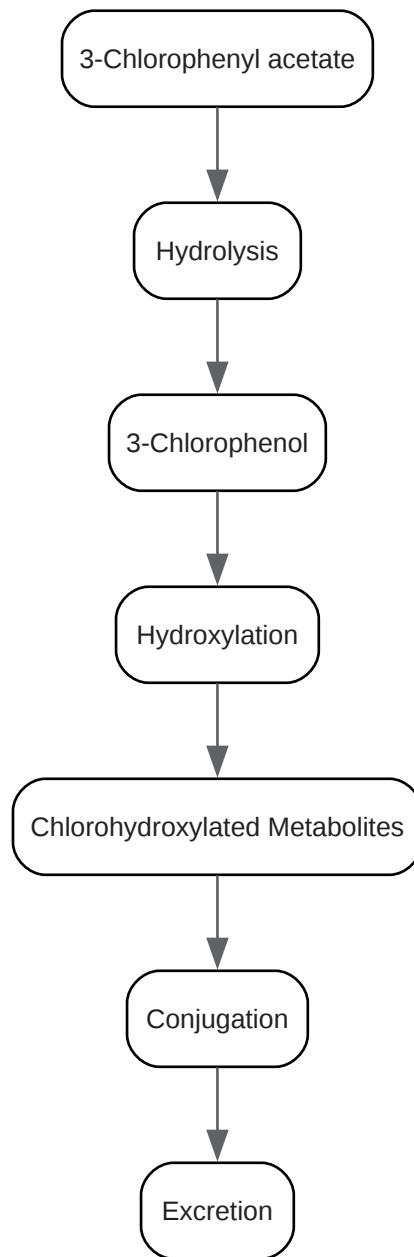
Metabolism and Toxicology

Metabolism

The metabolic fate of **3-chlorophenyl acetate** has not been extensively studied. However, based on the metabolism of similar chloroaromatic compounds, the following pathways are likely:

- Hydrolysis: The primary metabolic transformation is expected to be the hydrolysis of the ester bond by esterases present in the liver and other tissues, yielding 3-chlorophenol and acetic acid.
- Hydroxylation: The aromatic ring can undergo hydroxylation, catalyzed by cytochrome P450 enzymes, to form various chlorohydroxylated metabolites.
- Conjugation: The resulting phenolic metabolites can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.

A study on the metabolism of the related designer drug 1-(3-chlorophenyl)piperazine (mCPP) showed that hydroxylation of the aromatic ring is a major metabolic pathway.[\[7\]](#)



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